molecular formula C17H15NO B14390347 2-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-benzo[g]indole CAS No. 89506-67-2

2-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-benzo[g]indole

Cat. No.: B14390347
CAS No.: 89506-67-2
M. Wt: 249.31 g/mol
InChI Key: GALJGFBUTJUXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-benzo[g]indole is a heterocyclic compound that combines the structural features of furan and indole. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-benzo[g]indole typically involves the construction of the indole and furan rings followed by their fusion. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated precursor under palladium catalysis . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact .

Mechanism of Action

The biological activity of 2-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-benzo[g]indole is attributed to its ability to interact with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-benzo[g]indole is unique due to its combined furan and indole structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

89506-67-2

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

2-(furan-2-yl)-1-methyl-4,5-dihydrobenzo[g]indole

InChI

InChI=1S/C17H15NO/c1-18-15(16-7-4-10-19-16)11-13-9-8-12-5-2-3-6-14(12)17(13)18/h2-7,10-11H,8-9H2,1H3

InChI Key

GALJGFBUTJUXKX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C3=CC=CC=C3CC2)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.